N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride
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Overview
Description
N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C16H38Cl2N6. It is known for its unique structure, which includes a long aliphatic chain with guanidine groups at both ends. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride typically involves the reaction of 1,14-tetradecanediamine with cyanamide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to form the dihydrochloride salt. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amines.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives .
Scientific Research Applications
N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting their properties and functions .
Comparison with Similar Compounds
Similar Compounds
- N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
- N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride
- N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride
Uniqueness
N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both aqueous and lipid environments, making it versatile for various applications .
Properties
CAS No. |
63885-29-0 |
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Molecular Formula |
C16H38Cl2N6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[14-(diaminomethylideneamino)tetradecyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H36N6.2ClH/c17-15(18)21-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22-16(19)20;;/h1-14H2,(H4,17,18,21)(H4,19,20,22);2*1H |
InChI Key |
VWEKBXLYTVHLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCN=C(N)N)CCCCCCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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